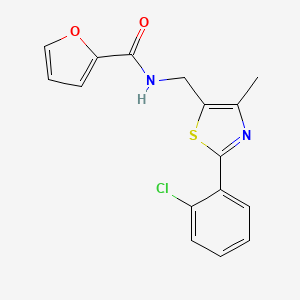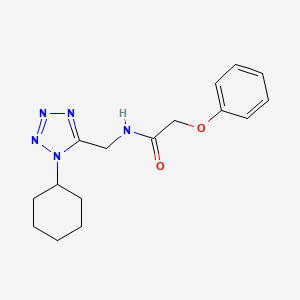
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide, also known as CTMP, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various research fields. CTMP is a small molecule that belongs to the class of tetrazole-containing compounds and has been shown to exhibit interesting pharmacological properties, making it a promising candidate for further research.
作用機序
The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide involves the selective inhibition of PKB/Akt activity. PKB/Akt is a serine/threonine kinase that is activated by various growth factors, cytokines, and other signaling molecules. Once activated, PKB/Akt phosphorylates a wide range of downstream targets, including transcription factors, enzymes, and cytoskeletal proteins. By inhibiting the activity of PKB/Akt, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide can modulate various cellular processes, including cell survival, growth, and differentiation.
Biochemical and Physiological Effects:
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide can inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. In addition, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in the regulation of cell survival and growth.
実験室実験の利点と制限
One of the major advantages of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide is its selectivity for PKB/Akt inhibition. Unlike other compounds that inhibit multiple kinases, N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide specifically targets PKB/Akt, making it a valuable tool for studying the role of this kinase in various cellular processes. However, one of the limitations of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide is its relatively low potency compared to other PKB/Akt inhibitors. This may limit its use in certain experiments where high potency is required.
将来の方向性
There are several future directions for research on N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide. One area of interest is the development of more potent analogs of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide that can be used in experiments where high potency is required. Another area of interest is the development of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide-based therapies for various diseases, including cancer and neurodegenerative disorders. Finally, further studies are needed to elucidate the precise mechanisms by which N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide modulates PKB/Akt activity and to identify potential off-target effects of this compound.
合成法
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide involves the reaction of 1-cyclohexyl-1H-tetrazol-5-amine with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, resulting in the formation of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide as a white solid. The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide is relatively straightforward and has been optimized for large-scale production.
科学的研究の応用
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has been shown to have a wide range of applications in scientific research. It has been used as a tool compound to study the role of protein kinases in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has been shown to selectively inhibit the activity of protein kinase B (PKB/Akt), a key signaling molecule that is involved in the regulation of cell survival and growth. N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has also been used to study the role of PKB/Akt in the development and progression of various diseases, including cancer, diabetes, and neurodegenerative disorders.
特性
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c22-16(12-23-14-9-5-2-6-10-14)17-11-15-18-19-20-21(15)13-7-3-1-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBFXHDTYXTXPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

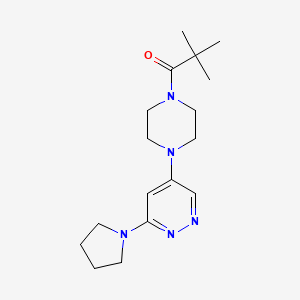
![3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2353996.png)
![(4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2353997.png)
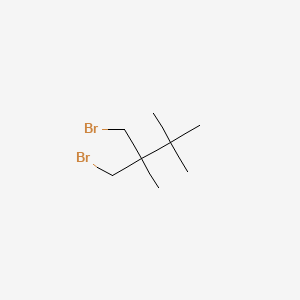
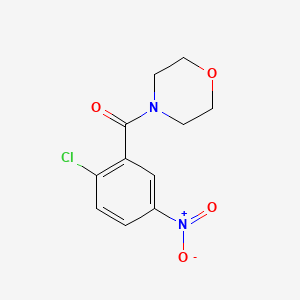

![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354005.png)
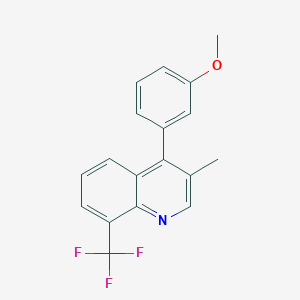
![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2354009.png)


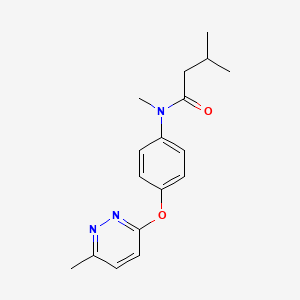
![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2354017.png)
